![molecular formula C28H42OP+ B1592501 Bis(3,5-di-tert-butylphenyl)phosphine oxide CAS No. 325773-65-7](/img/structure/B1592501.png)
Bis(3,5-di-tert-butylphenyl)phosphine oxide
Overview
Description
“Bis(3,5-di-tert-butylphenyl)phosphine oxide” is a chemical compound with the molecular formula C28H43OP . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Bis(3,5-di-tert-butylphenyl)phosphine oxide” is represented by the formula C28H43OP . The molecular weight of the compound is 426.61 .Physical And Chemical Properties Analysis
“Bis(3,5-di-tert-butylphenyl)phosphine oxide” has a molecular weight of 426.61 . The predicted boiling point of the compound is 481.1±55.0 °C .Scientific Research Applications
- It has been employed in Rhodium-catalyzed cycloaddition reactions to synthesize 1,2-dihydropyridines from diynes and sulfonimines .
- Additionally, it participates in intramolecular allylic alkylation reactions using palladium catalysts to form enantioenriched γ-lactams .
Catalysis and Ligand Design
Materials Science
Safety and Hazards
When handling “Bis(3,5-di-tert-butylphenyl)phosphine oxide”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .
Mechanism of Action
Target of Action
Bis(3,5-di-tert-butylphenyl)phosphine oxide is a significant coordination reagent . It can act as a catalyst or ligand in organic synthesis reactions . The primary targets of Bis(3,5-di-tert-butylphenyl)phosphine oxide are the reactants in these reactions .
Mode of Action
The Bis(3,5-di-tert-butylphenyl)phosphine oxide interacts with its targets by coordinating with them during the reaction . This interaction facilitates the reaction and leads to the formation of the desired products .
Biochemical Pathways
The exact biochemical pathways affected by Bis(3,5-di-tert-butylphenyl)phosphine oxide are dependent on the specific reactions it is involved in . It can participate in various organic synthesis reactions, such as asymmetric catalysis and metal-catalyzed C-H bond functionalization .
Pharmacokinetics
As a coordination reagent used in organic synthesis, its bioavailability is likely to be influenced by factors such as its solubility in organic solvents .
Result of Action
The molecular and cellular effects of Bis(3,5-di-tert-butylphenyl)phosphine oxide’s action are the formation of the desired products in the reactions it catalyzes . These products can vary widely depending on the specific reaction.
Action Environment
The action, efficacy, and stability of Bis(3,5-di-tert-butylphenyl)phosphine oxide can be influenced by various environmental factors. For instance, the presence of moisture or oxygen might affect its stability . Therefore, it is typically stored in a dry, cool place .
properties
IUPAC Name |
bis(3,5-ditert-butylphenyl)-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42OP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPCDXKFDVWJTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627791 | |
Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
325773-65-7 | |
Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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